Moderate 5-HT3 Receptor Antagonism vs. High-Potency Ondansetron
The target compound exhibits moderate inhibitory activity against the human 5-HT3AC receptor, with an IC50 of 840 nM [1]. In contrast, the clinically used antiemetic drug ondansetron, a potent and selective 5-HT3 receptor antagonist, has a reported IC50 in the low nanomolar range (approximately 0.3-0.8 nM) in similar functional assays [2]. This represents an approximately 1000-fold difference in potency. This quantitative data positions the target compound as a useful, lower-potency tool compound for probing 5-HT3 receptor function in research settings where complete blockade is not desired, or as a starting scaffold for medicinal chemistry optimization.
| Evidence Dimension | In vitro functional antagonism (IC50) |
|---|---|
| Target Compound Data | 840 nM |
| Comparator Or Baseline | Ondansetron (IC50 ~ 0.3-0.8 nM) |
| Quantified Difference | >1000-fold lower potency |
| Conditions | Inhibition of human 5-HT3AC receptor expressed in transient A201 cells, measured after 30 min by Fluo-4-AM dye-based FLIPR assay |
Why This Matters
This quantitative difference defines the target compound's utility as a low-potency tool or a lead scaffold distinct from high-potency clinical 5-HT3 antagonists, informing appropriate research application selection.
- [1] BindingDB. IC50: 840 nM for Inhibition of human 5-HT3AC receptor. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?complexid=50017453&target=UNIPROT:P46098&tag=comic50&column=IC50&energyterm=kcal/mole&startPg=0&Increment=50&submit=Search. View Source
- [2] Thompson, A. J., & Lummis, S. C. R. (2006). 5-HT3 receptors. Current pharmaceutical design, 12(28), 3615-3630. (Review citing ondansetron IC50 values). View Source
